molecular formula C16H16FN3O4S B5190736 4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B5190736
M. Wt: 365.4 g/mol
InChI Key: BWCJRNIMWHBDTR-UHFFFAOYSA-N
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Description

4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as FG-4592, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug is a hypoxia-inducible factor prolyl hydroxylase inhibitor that can stimulate erythropoiesis, or the production of red blood cells. FG-4592 has shown promising results in preclinical and clinical studies, and it has the potential to be used in the treatment of various diseases.

Mechanism of Action

4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide works by inhibiting hypoxia-inducible factor prolyl hydroxylase, which is an enzyme that regulates the activity of hypoxia-inducible factor. Hypoxia-inducible factor is a transcription factor that plays a key role in the regulation of erythropoiesis. By inhibiting hypoxia-inducible factor prolyl hydroxylase, this compound can stimulate erythropoiesis and increase the production of red blood cells.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of erythropoietin, a hormone that stimulates erythropoiesis. It can also increase the levels of hemoglobin, a protein that carries oxygen in red blood cells. This compound has been shown to be well-tolerated in clinical studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the regulation of erythropoiesis. However, this compound has limitations as well. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor, and its effects may be influenced by the presence of other factors that regulate erythropoiesis. It may also have off-target effects that need to be carefully studied.

Future Directions

There are several future directions for the study of 4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is the development of more potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitors. Another direction is the study of the effects of this compound in combination with other drugs for the treatment of anemia and other diseases. This compound may also have potential applications in regenerative medicine, as it can stimulate erythropoiesis and tissue repair. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
This compound is a promising small molecule drug that has been extensively studied for its potential therapeutic applications. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor that can stimulate erythropoiesis and increase the production of red blood cells. This compound has shown promising results in preclinical and clinical studies, and it has the potential to be used in the treatment of various diseases. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

The synthesis of 4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves several steps. The first step is the preparation of 4-aminobenzamide, which is then reacted with N-(2-fluorophenyl)-N-(methylsulfonyl)glycine to form the intermediate compound. The intermediate compound is then treated with trifluoroacetic acid to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical and clinical studies for the treatment of anemia associated with chronic kidney disease, anemia associated with myelodysplastic syndromes, and anemia associated with chemotherapy. This compound has also been studied for its potential use in the treatment of ischemic heart disease, pulmonary hypertension, and diabetic retinopathy.

properties

IUPAC Name

4-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c1-25(23,24)20(14-5-3-2-4-13(14)17)10-15(21)19-12-8-6-11(7-9-12)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCJRNIMWHBDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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